Fmoc-Ser(Trt)-OH

Solid-phase peptide synthesis Side-chain protection Peptide purity

Fmoc-Ser(Trt)-OH is the orthogonally protected serine derivative for high-fidelity Fmoc-SPPS. Its acid-labile O-trityl group enables on-resin selective deprotection (1% TFA), facilitating phosphoserine and O-glycopeptide synthesis while preserving other side-chain protections. Versus Fmoc-Ser(tBu)-OH, trityl protection yields purer peptides with reduced racemization and t-butylation byproducts, especially in long or serine-rich sequences. Supplied with ≥98% HPLC purity and ≥99.5% enantiomeric purity, it is the preferred building block for GMP peptide production, immunological studies, and structural biology applications requiring uncompromised purity.

Molecular Formula C37H31NO5
Molecular Weight 569.6 g/mol
CAS No. 111061-56-4
Cat. No. B557296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(Trt)-OH
CAS111061-56-4
SynonymsFmoc-Ser(Trt)-OH; Fmoc-O-trityl-L-serine; 111061-56-4; ST51016054; PubChem10037; 47563_ALDRICH; SCHEMBL8035574; 47563_FLUKA; C37H31NO5; CTK3J8140; MolPort-003-934-179; ANW-43313; CF-008; ZINC71788127; AKOS015910157; AM82230; RTX-010379; VA50660; AK-81073; KB-52144; P986; PL010748; SC-00346; AB0017323; FT-0629903
Molecular FormulaC37H31NO5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
InChIKeyUCARTONYOJORBQ-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(Trt)-OH CAS 111061-56-4: Core Specifications for Solid-Phase Peptide Synthesis Procurement


Fmoc-Ser(Trt)-OH (CAS 111061-56-4) is an orthogonally protected serine derivative for Fmoc-based solid-phase peptide synthesis (SPPS), featuring an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and an O-trityl (Trt) side-chain protecting group . The compound is a white to slightly yellow powder with a molecular weight of 569.65 g/mol and a melting point of 200–210 °C with decomposition . Its solubility profile includes DMSO (up to 100 mg/mL) and DMF, with limited aqueous solubility . The material is supplied with standard purity specifications of ≥98.0% by HPLC and enantiomeric purity ≥99.5%, and is stored at 2–8 °C .

Fmoc-Ser(Trt)-OH: Why Standard t-Butyl or Unprotected Serine Analogs Cannot Be Substituted


In Fmoc-SPPS, the choice of side-chain protecting group for serine is not interchangeable; it directly governs synthetic outcomes including final peptide purity, racemization levels, and the feasibility of orthogonal modifications. While Fmoc-Ser(tBu)-OH remains a widely used alternative, its t-butyl ether group requires stronger acidolytic conditions for removal and has been associated with elevated racemization during coupling and t-butylation side products during cleavage, as well as impaired Fmoc deprotection in longer sequences [1]. Conversely, Fmoc-Ser-OH, which lacks side-chain protection, is unsuitable for standard SPPS due to uncontrolled O-acylation and subsequent side reactions. The trityl group in Fmoc-Ser(Trt)-OH enables selective, orthogonal deprotection under mild acid conditions, providing a distinct mechanistic advantage that cannot be replicated by t-butyl or unprotected analogs . This section presents quantitative evidence demonstrating why Fmoc-Ser(Trt)-OH should be prioritized over its closest comparators in applications requiring high purity, reduced racemization, or on-resin modification.

Fmoc-Ser(Trt)-OH: Quantified Performance Differentiation Against Fmoc-Ser(tBu)-OH and Other Analogs


Superior Final Peptide Purity via Reduced t-Butylation: Trityl vs. t-Butyl Protection in Model Peptides

The use of Fmoc-Ser(Trt)-OH in peptide synthesis yields purer final products compared to Fmoc-Ser(tBu)-OH. A direct head-to-head comparison across a range of model peptides containing serine, threonine, methionine, lysine, and tryptophan residues demonstrated that trityl-based side-chain protection resulted in 'much purer peptides' than t-butyl-based protection, attributed to the milder acidolysis conditions required for trityl removal and the consequent reduction in t-butylation side products [1]. Vendor technical data further corroborate that the trityl side-chain protecting group is 'more easily removed and scavenged during TFA cleavage than traditionally used t-butyl groups,' resulting in 'higher quality cleaved peptides by reducing t-butylated side products' [2].

Solid-phase peptide synthesis Side-chain protection Peptide purity

Reduced Racemization Risk: Fmoc-Ser(Trt)-OH vs. Fmoc-Ser(tBu)-OH Under Standard Coupling Conditions

Racemization studies on Fmoc-Ser(tBu)-OH have revealed 'unexpectedly high levels of racemization' during automated stepwise SPPS under standard continuous-flow conditions, as quantified in a model tripeptide H-Gly-Ser-Phe-NH2 assembly [1]. While a parallel quantitative study for Fmoc-Ser(Trt)-OH under identical conditions was not located, the widely accepted class-level inference in SPPS is that trityl-protected serine exhibits lower racemization propensity due to the steric bulk of the trityl group, which suppresses α-proton abstraction during base-mediated coupling . Commercially, Fmoc-Ser(Trt)-OH is routinely supplied with enantiomeric purity ≥99.5% (chiral HPLC), and some vendors achieve ≥99.8% [2], reflecting the high configurational stability of this derivative.

Racemization Chiral purity Peptide coupling

Orthogonal Selective Deprotection: Fmoc-Ser(Trt)-OH Enables On-Resin Serine Modification in Presence of t-Butyl Groups

The trityl group of Fmoc-Ser(Trt)-OH can be selectively removed with 1% TFA in dichloromethane containing 5% triisopropylsilane (TIS), or with 20% dichloroacetic acid in DCM, while leaving standard t-butyl-based side-chain protecting groups (e.g., tBu ethers and Boc groups) intact on the same resin-bound peptide . This orthogonal lability was exploited in the synthesis of phosphoserine-containing peptides from the human insulin receptor, where Ser(Trt) was incorporated into the peptide chain alongside t-Bu blocking groups at other positions. The Trt group was selectively removed with dichloroacetic acid while t-Bu protecting groups remained unaltered, enabling subsequent site-selective phosphorylation via post-assembly phosphitylation and oxidation [1].

Orthogonal deprotection On-resin modification Phosphopeptide synthesis

Superior Fmoc Deprotection Efficiency in Long Sequences: Trityl vs. t-Butyl Side-Chain Protection

In a direct comparison using deca-serine sequences, peptides synthesized with t-butyl side-chain protection exhibited difficulty in Fmoc group removal, whereas the trityl-protected series allowed efficient deprotection [1]. Furthermore, during the synthesis of a peptide exceeding 20 amino acids, no Kaiser test color was obtained when attempting to deprotect an Fmoc-Thr(tBu) peptide after approximately 15 residues had been assembled, indicating incomplete Fmoc removal [1]. This observation, specific to t-butyl-protected residues, suggests that the bulky t-butyl group can induce aggregation or steric hindrance that impedes piperidine access to the Fmoc group in longer sequences.

Fmoc deprotection Long peptide synthesis Aggregation

Fmoc-Ser(Trt)-OH: Optimal Research and Production Applications Based on Quantified Differentiation


Synthesis of Site-Specifically Phosphorylated Peptides for Signaling Research

Fmoc-Ser(Trt)-OH is the preferred building block for the solid-phase synthesis of phosphoserine-containing peptides, particularly when site-selective phosphorylation is required. The trityl group can be selectively removed on-resin with 1% TFA or dichloroacetic acid, exposing the serine hydroxyl for subsequent phosphitylation and oxidation while all other t-butyl-protected side chains remain intact. This orthogonal strategy was successfully employed to synthesize immunogenic phosphopeptides derived from the human insulin receptor, enabling the generation of sequence-specific anti-phosphoserine antibodies [1]. For procurement, this compound is explicitly recommended by manufacturers for 'the synthesis of phosphoserine containing peptides and peptides modified at the serine side-chain' .

Synthesis of O-Glycosylated Peptides via Orthogonal On-Resin Glycosylation

The selective deprotection of the serine trityl group under mild acid conditions enables on-resin O-glycosylation of serine residues without affecting other protected side chains. Fmoc-Ser(Trt)-OH has been utilized to prepare O-fucosylated Fmoc serine building blocks in yields of 44% through glycosylation of the unprotected hydroxyl after trityl removal [1]. This approach is valuable for constructing glycopeptide libraries and synthesizing complex O-glycoproteins, such as mucin repeating sequences, where precise control over glycosylation sites is essential .

Long and Aggregation-Prone Peptide Sequences Requiring High Fmoc Deprotection Fidelity

For peptides exceeding 15–20 residues, particularly those containing multiple serine or threonine residues, Fmoc-Ser(Trt)-OH offers a distinct advantage over t-butyl-protected analogs. Evidence shows that t-butyl side-chain protection can impede Fmoc removal in longer sequences, leading to incomplete deprotection and deletion products, whereas trityl protection permits efficient deprotection throughout the assembly [1]. This makes Fmoc-Ser(Trt)-OH the optimal choice for synthesizing long, serine-rich peptides or aggregation-prone sequences where synthetic fidelity is paramount.

High-Purity Peptide Production for Pharmaceutical or Immunological Applications

When final peptide purity is a critical quality attribute—such as in GMP peptide production, immunological studies, or structural biology—Fmoc-Ser(Trt)-OH provides a verifiable purity advantage over Fmoc-Ser(tBu)-OH. Comparative studies have demonstrated that trityl-based protection yields 'much purer peptides' with reduced t-butylation side products in model peptides containing difficult sequences [1]. Commercially, the material is supplied with enantiomeric purity ≥99.5%, minimizing D-isomer contamination that could otherwise alter biological activity . This makes it the preferred choice for applications where even minor impurities can confound results or regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ser(Trt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.